COX-2 Inhibitory Potency: Amfenac Sodium vs. Ketorolac and Bromfenac
In a head-to-head in vitro pharmacodynamic study using human aqueous humor samples, Amfenac Sodium demonstrated superior potency in inhibiting the COX-2 enzyme compared to both ketorolac and bromfenac [1]. This finding is critical for applications targeting inflammation mediated by the inducible COX-2 pathway.
| Evidence Dimension | COX-2 Inhibitory Activity |
|---|---|
| Target Compound Data | Most potent COX-2 inhibitor among drugs tested. |
| Comparator Or Baseline | Ketorolac (0.4%) and Bromfenac (0.09%). |
| Quantified Difference | Amfenac demonstrated greater potency at COX-2 inhibition than ketorolac or bromfenac (specific IC50 values not provided in this study's conclusion). |
| Conditions | In vitro measurement of prostaglandin E2 (PGE2) inhibition following topical ocular administration in humans (Nevanac, Acular LS, or Xibrom). |
Why This Matters
For procurement in ophthalmic inflammation research, this indicates Amfenac Sodium may provide stronger COX-2 driven anti-inflammatory effects than these specific alternatives.
- [1] Walters, T., Raizman, M., Ernest, P., Gayton, J., & Lehmann, R. (2007). In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac. Journal of Cataract & Refractive Surgery, 33(9), 1539–1545. View Source
